N,N,6-trimethyl-2-[4-(quinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine
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Overview
Description
N,N,6-trimethyl-2-[4-(quinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine is a synthetic organic compound that features a complex structure combining a quinazoline moiety with a piperazine ring and a pyrimidine core
Future Directions
Mechanism of Action
Target of Action
The primary target of N,N,6-trimethyl-2-[4-(quinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine is the Werner (WRN) helicase . WRN helicase plays a crucial role in DNA repair and replication, and its inhibition can lead to genomic instability, a key hallmark of cancer .
Mode of Action
This compound interacts with the WRN helicase, inhibiting its activity . This inhibition disrupts the DNA damage response (DDR), leading to an accumulation of DNA errors and promoting rapid growth of tumor cells .
Biochemical Pathways
The compound affects several biochemical pathways involved in DNA repair, including base excision repair (BER), nucleotide excision repair (NER), and mismatch repair (MMR) . By inhibiting WRN helicase, the compound disrupts these pathways, leading to an accumulation of DNA errors and promoting tumor growth .
Result of Action
The inhibition of WRN helicase by this compound leads to genomic instability, promoting the rapid growth of tumor cells . This results in the accumulation of tumor-driven gene mutations, the generation of tumor heterogeneity, and the escape of apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,6-trimethyl-2-[4-(quinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine typically involves multiple steps:
Formation of the Quinazoline Moiety: The quinazoline ring can be synthesized through the cyclization of 2-aminobenzonitrile with formamide under acidic conditions.
Piperazine Ring Introduction: The piperazine ring is introduced by reacting the quinazoline derivative with piperazine in the presence of a suitable base such as potassium carbonate.
Pyrimidine Core Construction: The pyrimidine core is constructed by reacting the intermediate with appropriate reagents such as 2,4,6-trimethylpyrimidine under controlled conditions.
Final Assembly: The final compound is obtained by coupling the pyrimidine derivative with the quinazoline-piperazine intermediate under suitable conditions, often involving a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
N,N,6-trimethyl-2-[4-(quinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, which may reduce any nitro groups present to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyrimidine rings, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: N-oxides of the quinazoline or pyrimidine rings.
Reduction: Amines from nitro group reductions.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
N,N,6-trimethyl-2-[4-(quinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antitumor agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors involved in cancer pathways.
Pharmacology: Research into its pharmacokinetics and pharmacodynamics helps in understanding its absorption, distribution, metabolism, and excretion in biological systems.
Comparison with Similar Compounds
Similar Compounds
Gefitinib: Another quinazoline derivative used as an antitumor agent.
Erlotinib: Similar in structure and function, used in cancer therapy.
Afatinib: A quinazoline-based tyrosine kinase inhibitor.
Uniqueness
N,N,6-trimethyl-2-[4-(quinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine is unique due to its specific combination of a quinazoline moiety with a piperazine ring and a pyrimidine core, which may offer distinct pharmacological properties and potentially improved efficacy and selectivity in targeting cancer cells compared to other similar compounds.
Properties
IUPAC Name |
N,N,6-trimethyl-2-(4-quinazolin-4-ylpiperazin-1-yl)pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7/c1-14-12-17(24(2)3)23-19(22-14)26-10-8-25(9-11-26)18-15-6-4-5-7-16(15)20-13-21-18/h4-7,12-13H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBLXKHQQTJLABZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=NC4=CC=CC=C43)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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